molecular formula C28H24N4O6 B2995420 N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide CAS No. 1215853-49-8

N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

Cat. No.: B2995420
CAS No.: 1215853-49-8
M. Wt: 512.522
InChI Key: HBEZPVLBBOOMDU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(3-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a structurally complex molecule featuring a quinazolin-dione core substituted with a benzodioxol group, a cyclopropylcarbamoyl-methylphenyl moiety, and an acetamide linker.

Properties

IUPAC Name

2-[4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O6/c33-25(29-18-7-8-18)13-17-5-10-20(11-6-17)32-27(35)21-3-1-2-4-22(21)31(28(32)36)15-26(34)30-19-9-12-23-24(14-19)38-16-37-23/h1-6,9-12,14,18H,7-8,13,15-16H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEZPVLBBOOMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride.

    Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of cyclopropylamine with an appropriate acyl chloride.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.

Medicine

    Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name/Structure Core Heterocycle Key Substituents Notable Functional Groups Potential Biological Relevance
Target Compound: N-(2H-1,3-Benzodioxol-5-yl)-2-(3-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-...-acetamide Quinazolin-dione Benzodioxol, cyclopropylcarbamoyl-methylphenyl Amide, dioxo, benzodioxol, cyclopropylcarbamoyl Likely CNS/anticonvulsant activity*
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidin-dione Phenyl, exocyclic methylene Dioxo, amide, exocyclic double bond Antidiabetic/anti-inflammatory activity
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}...-acetamide Benzimidazole-sulfonyl Sulfonyl, pyridylmethyl-sulfinyl, methoxy Sulfonyl, sulfinyl, amide Proton pump inhibition (e.g., omeprazole analogs)
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide Tetrazole Benzyl, dimethoxyphenethyl, trimethylpentyl Tetrazole, amide Metabolic stability enhancement
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-dione Dichlorophenylmethyl Amide, dioxo, chloroaryl Anticonvulsant activity demonstrated

*Inferred from structural analogy to ’s anticonvulsant quinazolin-dione derivatives.

Key Comparative Insights

Quinazolin-dione vs. Thiazolidin-dione Cores: The target compound’s quinazolin-dione core (vs. Thiazolidin-diones are associated with PPARγ modulation, whereas quinazolin-diones are linked to anticonvulsant and kinase inhibitory effects .

Substituent Effects on Bioactivity: The cyclopropylcarbamoyl-methylphenyl group in the target compound introduces a conformationally restricted amide, which may improve target selectivity compared to ’s dichlorophenylmethyl substituent. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation . Benzodioxol substituents (in the target) vs.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels ’s route, involving carbodiimide-mediated amide coupling (e.g., EDC/HOBt in ) and heterocyclic ring formation. However, introducing the cyclopropylcarbamoyl-methylphenyl group would require additional steps, such as cyclopropane ring formation via Simmons-Smith reactions or carbamoylation of a methylphenyl precursor.

Binding Affinity Predictions (Glide XP Insights) :

  • The hydrophobic enclosure effect () suggests that the target compound’s benzodioxol and cyclopropyl groups may create favorable lipophilic interactions in enclosed protein pockets. In contrast, ’s sulfonyl-containing analogs might exhibit stronger polar interactions but poorer membrane permeability.

Biological Activity

The compound N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is an intriguing molecule due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and the tetrahydroquinazoline structure. The synthetic pathway often utilizes various coupling agents and reagents to achieve the desired molecular architecture.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing the benzodioxole structure have been shown to inhibit the growth of various bacterial strains. In a study evaluating related compounds, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against Pseudomonas aeruginosaMIC (µM) against Escherichia coli
Compound 3g0.210.21
Ciprofloxacin0.250.30

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer models. In vitro studies using MTT assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µg/mL)
Compound AJurkat (T-cell leukemia)1.61 ± 1.92
Compound BHT29 (colon cancer)1.98 ± 1.22

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit essential bacterial enzymes such as DNA gyrase and MurD, leading to impaired bacterial cell wall synthesis .
  • Binding Interactions : Molecular docking studies suggest that the compound forms significant interactions with target proteins through hydrogen bonds and pi-stacking interactions, enhancing its binding affinity and specificity .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Antimicrobial Efficacy : A recent study demonstrated that a derivative with a similar benzodioxole structure effectively reduced bacterial load in infected animal models.
  • Cytotoxic Studies : Research on thiazole-bearing molecules indicated that modifications in the phenyl ring significantly enhance anticancer activity through apoptosis induction .

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